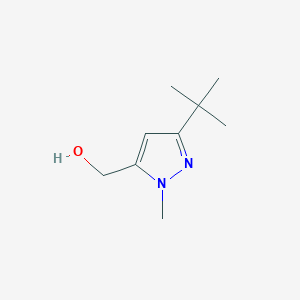

(5-Tert-butyl-2-methylpyrazol-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Tert-butyl-2-methylpyrazol-3-yl)methanol, also known as TMB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. TMB is a pyrazole derivative that has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Kinetic Parameters and Adsorption Studies

The compound (5-Tert-butyl-2-methylpyrazol-3-yl)methanol and its derivatives have been studied for their adsorption properties and kinetic parameters in various chemical processes. For instance, the adsorption and kinetic parameters of methyl tert-butyl ether (MTBE) synthesis from tert-butyl alcohol and methanol were determined using a mathematical model based on quasi-homogeneous kinetics. This model is significant as MTBE is a high-octane blending agent for motor gasoline, and its production involves the reaction of tert-butyl alcohol (TBA) with methanol. The study provided insights into the kinetics under conditions free of external and internal mass transfer resistance, and the enthalpy and entropy of adsorption were found to be consistent with thermodynamics (Zhang, Hidajat, & Ray, 2001).

Oxidation Studies

Compounds related to (5-Tert-butyl-2-methylpyrazol-3-yl)methanol have been studied for their oxidation properties. Oxidations of certain compounds, structurally similar to (5-Tert-butyl-2-methylpyrazol-3-yl)methanol, with m-chloroperoxybenzoic acid (mCPBA) and dimethyldioxirane were examined. The study highlights the complex reactions these compounds undergo, resulting in products like allylicic alcohols and other derivatives due to coordination and directing effects of the free OH group (Gimazetdinov et al., 2018).

Fluorescent Probes and Photophysical Properties

Derivatives of (5-Tert-butyl-2-methylpyrazol-3-yl)methanol have been synthesized and studied for their photophysical properties. These derivatives exhibit fluorescence and have potential applications as fluorescent probes due to their high molar absorption coefficient values and fluorescence quantum yields. The emission bands of these compounds depend on solvent polarity and can act as chemosensors for metal ions or protons, making them suitable for various scientific applications (Guzow et al., 2007).

Tautomeric Transformations

Studies on the tautomeric transformations of compounds structurally related to (5-Tert-butyl-2-methylpyrazol-3-yl)methanol have been conducted. These studies reveal how these compounds exist in various tautomeric forms depending on the phase (crystalline or in solutions) and the influence of solvents. Such transformations are crucial in understanding the chemical behavior and potential applications of these compounds in different environments (Chmutova et al., 2001).

Solvent Effects and Hydrogen Bonding Studies

(5-Tert-butyl-2-methylpyrazol-3-yl)methanol and its derivatives have been part of studies focused on understanding solvent effects on hydrogen bonding and rotation barriers. These studies are essential to comprehend the intermolecular interactions and the stability of the compound's conformations in different solvent environments. The findings contribute to the broader understanding of the compound’s chemical properties and potential applications in various solvent systems (Lomas & Adenier, 2001).

Eigenschaften

IUPAC Name |

(5-tert-butyl-2-methylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-9(2,3)8-5-7(6-12)11(4)10-8/h5,12H,6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKBXOAFFZTCMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2466877.png)

![N-(furan-2-ylmethyl)-4-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2466879.png)

![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)

![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)

![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)

![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)